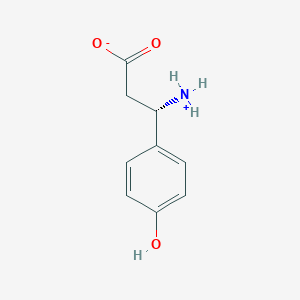

(S)-3-Amino-3-(4-Hydroxyphenyl)propansäure

Übersicht

Beschreibung

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as L-tyrosine, is a non-essential amino acid that plays a crucial role in protein synthesis. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound is also involved in the production of melanin, the pigment responsible for skin and hair color.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Investigated for its potential in treating conditions such as depression, Parkinson’s disease, and phenylketonuria.

Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.

Wirkmechanismus

Target of Action

The primary target of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as 3-(4-Hydroxyphenyl)propionic acid (HPPA), is macrophages . HPPA is a major microbial metabolite of procyanidin A2 . It interacts with macrophages and influences their cholesterol efflux .

Mode of Action

HPPA interacts with its target, the macrophages, by promoting cholesterol efflux . It does this by up-regulating the mRNA expressions of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1) . These proteins play a crucial role in the efflux of cholesterol from cells to high-density lipoprotein (HDL), thus reducing cellular lipid accumulation .

Biochemical Pathways

The action of HPPA affects the lipid metabolism pathway within macrophages . By up-regulating the expression of ABCA1 and SR-B1, HPPA promotes the efflux of cholesterol, which is a key step in the reverse cholesterol transport (RCT) pathway . RCT is the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion .

Pharmacokinetics

It’s known that the compound undergoes rapid metabolism and wide tissue distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of HPPA’s action is a significant reduction in cellular lipid accumulation and inhibition of foam cell formation . Foam cells are lipid-loaded macrophages that contribute to the formation of atherosclerotic plaques . Therefore, the action of HPPA could potentially have a protective effect against atherosclerosis .

Action Environment

The action, efficacy, and stability of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of HPPA from dietary polyphenols . Changes in the composition of the gut microbiota could potentially affect the production of HPPA and, consequently, its action . .

Biochemische Analyse

Biochemical Properties

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid plays a role in biochemical reactions, particularly in the context of antioxidant activity . The phenolic group within the compound confers significant antioxidative potential, which is important for modulating oxidative stress pathways in various biochemical contexts

Cellular Effects

In cellular contexts, (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid has been found to influence cell function . For instance, it has been observed to reduce cellular lipid accumulation and inhibit foam cell formation . It also influences cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models

Metabolic Pathways

It is known to interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine in the presence of tetrahydrobiopterin, oxygen, and iron.

Another synthetic route involves the Strecker synthesis, where an aldehyde, ammonia, and hydrogen cyanide react to form an α-amino nitrile, which is then hydrolyzed to yield the amino acid.

Industrial Production Methods

Industrial production of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield, and the amino acid is subsequently purified through crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used to modify the amino group.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid can be compared to other amino acids such as phenylalanine and tryptophan:

Phenylalanine: A precursor to tyrosine, but lacks the hydroxyl group on the aromatic ring.

Tryptophan: Another aromatic amino acid, but with an indole ring structure.

The uniqueness of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid lies in its hydroxyl group, which allows it to participate in unique biochemical pathways and reactions.

References

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

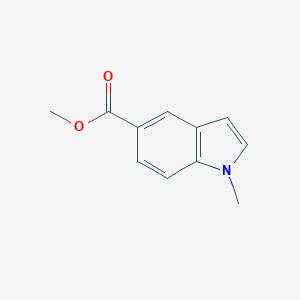

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)